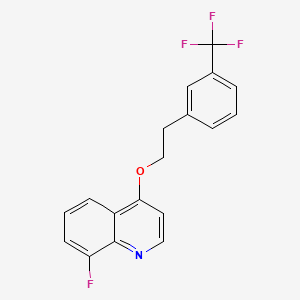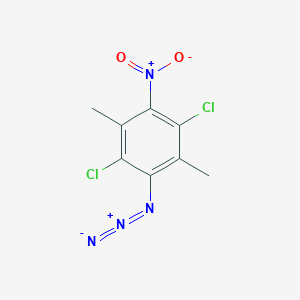![molecular formula C10H16O2 B14285706 2-[(2-Methylidenecyclopropyl)methoxy]oxane CAS No. 136908-94-6](/img/structure/B14285706.png)
2-[(2-Methylidenecyclopropyl)methoxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylidenecyclopropyl)methoxy]oxane is an organic compound characterized by a unique structure that includes a cyclopropyl group and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylidenecyclopropyl)methoxy]oxane typically involves the reaction of a cyclopropyl derivative with an oxane precursor under specific conditions. One common method includes the use of a cyclopropylmethyl halide and an oxane derivative in the presence of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylidenecyclopropyl)methoxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Bases like sodium hydroxide or potassium tert-butoxide are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
2-[(2-Methylidenecyclopropyl)methoxy]oxane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methylidenecyclopropyl)methoxy]oxane involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypropane: Shares the methoxy group but differs in the overall structure.
2,2-Dimethoxypropane: Contains two methoxy groups and is used in different chemical contexts.
2-Methoxyethanol: Another methoxy-containing compound with distinct properties and applications.
Uniqueness
2-[(2-Methylidenecyclopropyl)methoxy]oxane is unique due to its combination of a cyclopropyl group and an oxane ring, which imparts specific chemical and physical properties not found in the similar compounds listed above.
Properties
CAS No. |
136908-94-6 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-[(2-methylidenecyclopropyl)methoxy]oxane |
InChI |
InChI=1S/C10H16O2/c1-8-6-9(8)7-12-10-4-2-3-5-11-10/h9-10H,1-7H2 |
InChI Key |
QWGNJRJRPZOQPV-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC1COC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


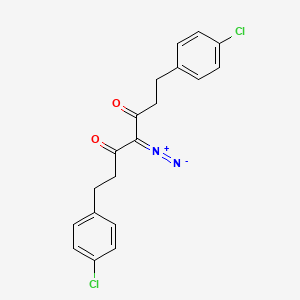
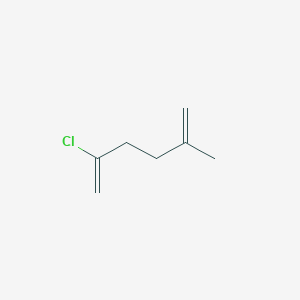
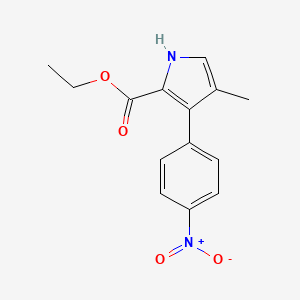
![Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-](/img/structure/B14285648.png)
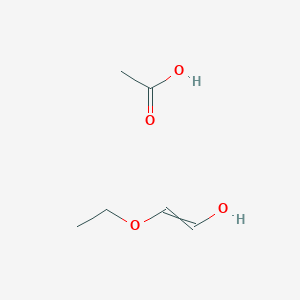
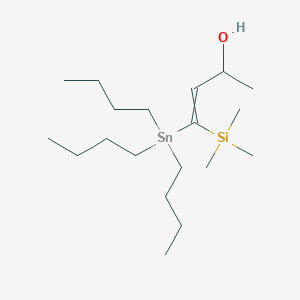

![3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine](/img/structure/B14285664.png)
![2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14285667.png)

